molecular formula C7H6F3NO2S B13251162 (2,4,5-Trifluorophenyl)methanesulfonamide

(2,4,5-Trifluorophenyl)methanesulfonamide

Cat. No.: B13251162
M. Wt: 225.19 g/mol
InChI Key: NDBWFKLJICGFFN-UHFFFAOYSA-N
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Description

(2,4,5-Trifluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H6F3NO2S It is characterized by the presence of three fluorine atoms attached to a benzene ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trifluorophenyl)methanesulfonamide typically involves the reaction of 2,4,5-trifluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

(2,4,5-Trifluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • (2,4,5-Trifluorophenyl)amine
  • (2,4,5-Trifluorophenyl)ethanol
  • (2,4,5-Trifluorophenyl)acetic acid

Uniqueness

(2,4,5-Trifluorophenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to other trifluorophenyl derivatives. This group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

(2,4,5-trifluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c8-5-2-7(10)6(9)1-4(5)3-14(11,12)13/h1-2H,3H2,(H2,11,12,13)

InChI Key

NDBWFKLJICGFFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CS(=O)(=O)N

Origin of Product

United States

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